Prunasin acid
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Overview
Description
Prunasin acid is a cyanogenic glycoside derived from the amino acid phenylalanine. It is primarily found in species of the genus Prunus, such as almonds and cherries. This compound is known for its role in plant defense mechanisms, where it releases hydrogen cyanide upon tissue disruption .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prunasin acid can be synthesized through the biotransformation of mandelonitrile using specific enzymes. For instance, the enzyme UDP-glucosyltransferase (UGT85A47) from Japanese apricot has been used to catalyze the conversion of mandelonitrile to this compound in engineered Escherichia coli .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation techniques. Engineered Escherichia coli strains expressing the necessary biosynthetic enzymes have been shown to produce this compound efficiently. This method is preferred over chemical synthesis due to its higher yield and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions: Prunasin acid undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed by β-glucosidases to produce mandelonitrile and glucose.
Oxidation: It can be oxidized to form benzaldehyde and hydrogen cyanide.
Glycosylation: this compound can be further glycosylated to form amygdalin.
Major Products: The major products formed from these reactions include mandelonitrile, benzaldehyde, hydrogen cyanide, and amygdalin .
Scientific Research Applications
Prunasin acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other cyanogenic glycosides.
Mechanism of Action
Prunasin acid exerts its effects through the release of hydrogen cyanide upon enzymatic hydrolysis. This process involves the action of β-glucosidases, which cleave the glycosidic bond, releasing hydrogen cyanide and benzaldehyde. The hydrogen cyanide inhibits cytochrome c oxidase in the cellular respiration pathway, leading to cellular toxicity .
Comparison with Similar Compounds
Prunasin acid is closely related to other cyanogenic glycosides such as amygdalin and sambunigrin.
Amygdalin: A diglucoside of mandelonitrile, found in bitter almonds and apricot kernels.
Sambunigrin: A diastereomer of prunasin derived from (S)-mandelonitrile, found in elder leaves.
Uniqueness: this compound is unique due to its specific occurrence in certain Prunus species and its role as a precursor to amygdalin. Its presence and concentration in plants can influence the bitterness of almonds and other fruits .
Properties
Molecular Formula |
C14H18O8 |
---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
(2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetic acid |
InChI |
InChI=1S/C14H18O8/c15-6-8-9(16)10(17)11(18)14(21-8)22-12(13(19)20)7-4-2-1-3-5-7/h1-5,8-12,14-18H,6H2,(H,19,20)/t8-,9-,10+,11-,12-,14+/m1/s1 |
InChI Key |
PRBPGFIPERGSFI-SGYGPSCOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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